molecular formula C15H11BrO2 B043490 4-(Bromomethyl)benzil CAS No. 18189-19-0

4-(Bromomethyl)benzil

Cat. No. B043490
CAS RN: 18189-19-0
M. Wt: 303.15 g/mol
InChI Key: QELAVTMDKHSMOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(Bromomethyl)benzil and related compounds have been synthesized through various methods. One approach involves the reaction of methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, yielding a high product yield of 90.5% (Bi Yun-mei, 2012). Another method described the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction, highlighting its photoluminescence properties (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzil derivatives has been extensively studied. For instance, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was synthesized and its structure determined by X-ray diffraction, revealing significant intramolecular and intermolecular interactions (C. Arunagiri et al., 2018).

Chemical Reactions and Properties

Various chemical reactions involving 4-(Bromomethyl)benzil compounds have been explored. For example, rhodium-catalyzed synthesis of 4-Bromo-1,2-dihydroisoquinolines involves an intramolecular reaction of a benzyl bromide and an α-imino carbene, proposing a bromonium ylide as the key intermediate (Jun He et al., 2016).

Physical Properties Analysis

The physical properties, including crystal structures of bromo- and/or bromomethylsubstituted benzenes, have been detailed, showing variable packing motifs despite chemical similarities, which are critical in understanding the material's physical characteristics (P. Jones et al., 2012).

Chemical Properties Analysis

The chemical reactivity and properties of 4-(Bromomethyl)benzil derivatives, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been analyzed through DFT studies, providing insights into their reactivity descriptors, vibrational analysis, and potential as non-linear optical materials (S. Yadav et al., 2022).

Scientific Research Applications

1. Synthesis of 4-methoxymethylbenzoic acid

  • Application Summary : 4-(Bromomethyl)benzil is used in the synthesis of 4-methoxymethylbenzoic acid .
  • Methods of Application : The product obtained in the first step (4-bromomethylbenzoic acid) is not lachrymatory, unlike most benzyl halides. Most reactions involving NBS use carbon tetrachloride as a solvent, but in this work chlorobenzene was used instead .
  • Results or Outcomes : 4-Bromomethylbenzoic acid can also be used to synthesize 4-vinylbenzoic acid .

2. Synthesis of Organic Compounds

  • Application Summary : This compound finds extensive utility across diverse scientific research applications. It is employed in the synthesis of organic compounds .
  • Methods of Application : It serves as a crucial reagent in various organic reactions, including the synthesis of 4-chlorobenzyl bromide and 4-iodobenzyl bromide .
  • Results or Outcomes : The specific results or outcomes of these reactions are not provided in the source .

3. Synthesis of a 64Cu Radiolabelled Molecule

  • Application Summary : (4-Bromomethylbenzyl)triphenylphosphonium bromide has been used as a precursor to synthesize a 64Cu radiolabelled molecule for potential cancer detection by positron emission tomography .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELAVTMDKHSMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939499
Record name 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzil

CAS RN

18189-19-0
Record name 1-[4-(Bromomethyl)phenyl]-2-phenyl-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18189-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(Bromomethyl)phenyl)phenylethanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(bromomethyl)phenyl]phenylethanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Slomkowski, MA Winnik, P Furlong… - …, 1989 - ACS Publications
Thesynthesis of low-polydispersity poly (tetramethyleneoxide)(polyTHF) labeled at one end with benzil or pyrene and polyTHF labeled at one end with benzil and the other end with …
Number of citations: 24 pubs.acs.org
MR Ams, CS Wilcox - Journal of the American Chemical Society, 2007 - ACS Publications
We are investigating photoresponsive molecules called “precipitons” that undergo a solubility change co-incident with isomerization. Isomerization can be induced by light or by catalytic …
Number of citations: 25 pubs.acs.org
MS Gebert, JM Torkelson - Polymer, 1990 - Elsevier
… The 4-methylbenzil is converted to 4-bromomethylbenzil according to the method of Krieg and Manecke 19. To 7 g of 4-methylbenzil are added 10ml carbon tetrachloride, 8.4g N-…
Number of citations: 31 www.sciencedirect.com
P Barker, JT Guthrie, MJ Davis… - Journal of Applied …, 1981 - Wiley Online Library
The photoinitiated copolymerization of N‐vinyl pyrrolidone onto woolen substrates from aqueous solutions has been studied. A novel water‐soluble photosensitizer, 4‐(sulpomethyl) …
Number of citations: 14 onlinelibrary.wiley.com
MS Gebert - 1991 - search.proquest.com
… In addition to polymer synthesis and polymer functionalization, this chapter describes the synthesis of the benzil label,4-bromomethyl benzil, which was not commercially available at the …
Number of citations: 2 search.proquest.com
MR Ams - 2007 - search.proquest.com
This dissertation describes the first intramolecularly activated precipitons. The isomerization process is induced by intramolecular triplet energy transfer from a covalently attached …
Number of citations: 3 search.proquest.com
FH Osman, FA El-Samahy - Chemical reviews, 2002 - ACS Publications
The chemistry of organic phosphorus compounds has shown a remarkable growth throughout the past 5 decades. Meanwhile, it has attracted much interest, especially the extensive …
Number of citations: 139 pubs.acs.org
MB Wisnudel - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com

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